

# Toxicological profile and risk assessment of Bensulide

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## Compound of Interest

Compound Name: Bensulide

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An In-Depth Technical Guide to the Toxicological Profile and Risk Assessment of **Bensulide**

## Introduction

**Bensulide** is a selective, pre-emergence organophosphate herbicide used to control annual grasses and broadleaf weeds in a variety of agricultural and non-agricultural settings.[1][2] It is registered for use on crops such as lettuce, melons, peppers, and cotton, as well as on golf courses and residential turf.[3][4] Unlike most organophosphates, which are primarily insecticides, **bensulide** is one of the few used as a herbicide.[1] Its herbicidal mode of action involves inhibiting mitosis, which reduces root growth and cell division in germinating seeds.[5][6]

From a toxicological perspective, **bensulide** is a member of the organophosphate class of pesticides and, like other compounds in this class, its primary mechanism of toxicity in animals and humans is the inhibition of acetylcholinesterase (AChE).[3][7] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system.[8] **Bensulide** itself requires metabolic activation to its oxygen analog, or "oxon," to become a potent AChE inhibitor.[3] This document provides a comprehensive overview of the toxicological profile of **bensulide**, details of key experimental studies, its mechanism of action, and a summary of its risk assessment.

## Toxicological Profile

The toxicity of **bensulide** has been evaluated through a range of studies, including acute, subchronic, chronic, reproductive, developmental, and genotoxicity assays. The primary endpoint of concern across multiple species and routes of exposure is the inhibition of cholinesterase.[3]

## Acute Toxicity

**Bensulide** exhibits moderate acute toxicity via the oral route and low acute toxicity via dermal and inhalation routes.[3] In acute oral lethality studies, it is classified as Toxicity Category II.[3] Symptoms of acute poisoning are consistent with those of other organophosphates and can include nausea, vomiting, abdominal cramps, dizziness, confusion, and in cases of high exposure, convulsions, respiratory paralysis, and death.[1][8]

Table 1: Acute Toxicity of **Bensulide**

| Study Type              | Species    | Route      | Endpoint (LD50/LC50 ) | Toxicity Category | Reference |
|-------------------------|------------|------------|-----------------------|-------------------|-----------|
| Acute Oral              | Rat        | Oral       | 270 - 770 mg/kg       | II                | [1][3][9] |
| Acute Dermal            | Rat        | Dermal     | ≥ 2000 mg/kg          | III               | [3]       |
| Acute Dermal            | Rabbit     | Dermal     | > 5000 mg/kg          | IV                | [3]       |
| Acute Inhalation        | Rat        | Inhalation | > 1.75 mg/L           | III               | [3]       |
| Acute Eye Irritation    | Rabbit     | Ocular     | Mild Irritant         | III               | [3]       |
| Acute Dermal Irritation | Rabbit     | Dermal     | Mild Irritant         | IV                | [3]       |
| Dermal Sensitization    | Guinea Pig | Dermal     | Not a sensitizer      | N/A               | [3]       |

## Subchronic and Chronic Toxicity

Subchronic and chronic toxicity studies have been conducted in several species, including rats, mice, and dogs. The most sensitive endpoint observed in these studies is the inhibition of plasma, red blood cell (RBC), and brain cholinesterase.[3]

A 90-day oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 5 mg/kg/day and a Lowest-Observed-Adverse-Effect Level (LOAEL) of 15 mg/kg/day, based on decreased plasma and brain cholinesterase activity.[3] In a 78-week dietary study in mice, the systemic NOAEL was 50 mg/kg/day, with liver and body weight effects observed at higher doses.[10]

Table 2: Subchronic and Chronic Toxicity of **Bensulide** (NOAEL/LOAEL)

| Study Duration | Species | Route       | NOAEL         | LOAEL          | Key Effects at LOAEL   | Reference |
|----------------|---------|-------------|---------------|----------------|--|-----------|
| 90-Day         | Rat     | Oral (diet) | 5 mg/kg/day   | 15 mg/kg/day   | Decreased plasma and brain cholinesterase activity.                    | [3]       |
| 90-Day         | Mouse   | Oral (diet) | 300 mg/kg/day | 1000 mg/kg/day | Decreased body weight, increased liver weight, hepatocyte hypertrophy. | [3]       |
| 21-Day         | Rat     | Dermal      | 100 mg/kg/day | 500 mg/kg/day  | Reduced plasma cholinesterase.   | [10]      |
| 78-Week        | Mouse   | Oral (diet) | 50 mg/kg/day  | 200 mg/kg/day  | Reduced body weight, liver effects, cholinesterase inhibition.         | [10]      |

## Genotoxicity and Carcinogenicity

**Bensulide** has been evaluated for its potential to cause genetic mutations and cancer. The available data indicates that **bensulide** is not mutagenic in bacterial assays.[1] Based on the

absence of significant tumor increases in adequate carcinogenicity studies in two rodent species, **bensulide** is classified as "not likely to be carcinogenic in humans," and a quantitative cancer risk assessment is not required.[3]

## Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are available for **bensulide** in rats and rabbits. The data indicate that the fetus and pups are not more sensitive than adult animals, with the adult female typically being the most sensitive.[3] No data suggests that **bensulide** is a reproductive or teratogenic hazard at doses that do not cause maternal toxicity.[5][10]

## Neurotoxicity

As an organophosphate, **bensulide** is a neurotoxicant.[2] The primary mechanism of neurotoxicity is the inhibition of acetylcholinesterase.[7] Clinical signs of neurotoxicity, such as tremors, occur at doses much higher than those that cause cholinesterase inhibition.[3]

Epidemiology studies have identified associations between general organophosphate exposure and neurodevelopmental outcomes in children, which has led to the retention of the FQPA 10X Safety Factor for risk assessments involving infants and children.[3][4]

## Ecotoxicity

**Bensulide** poses a risk to some non-target organisms. It is slightly toxic to birds but moderately to highly toxic to aquatic organisms and very highly toxic to bees.[1]

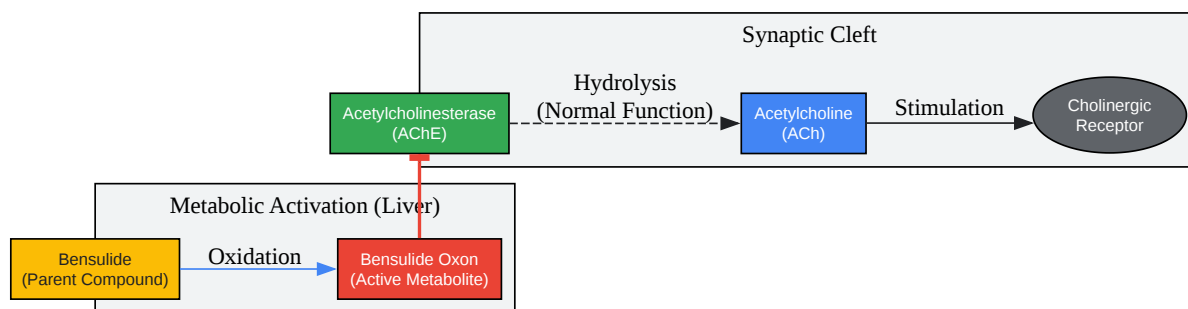
Table 3: Ecotoxicity of **Bensulide**

| Organism Group        | Species        | Endpoint     | Value           | Toxicity Classification    | Reference                                |
|-----------------------|----------------|--------------|-----------------|----------------------------|--|
| Birds                 | Bobwhite Quail | Oral LD50    | 1386 mg/kg      | Slightly Toxic             | <a href="#">[1]</a>                      |
| Freshwater Fish       | Rainbow Trout  | 96-hr LC50   | 0.72 - 1.1 mg/L | Moderately to Highly Toxic | <a href="#">[1]</a> <a href="#">[11]</a> |
| Freshwater Fish       | Bluegill       | 96-hr LC50   | 1.4 mg/L        | Moderately Toxic           | <a href="#">[1]</a>                      |
| Aquatic Invertebrates | Daphnia        | 48-hr EC50   | 0.29 mg/L       | Highly Toxic               | <a href="#">[12]</a>                     |
| Bees                  | Honey Bee      | Contact LD50 | 0.0016 mg/bee   | Very Highly Toxic          | <a href="#">[1]</a>                      |

## Mechanism of Action

The primary mechanism of toxicity for **bensulide** is shared with other organophosphate pesticides. It involves the inhibition of the enzyme acetylcholinesterase (AChE) through the phosphorylation of a serine residue at the enzyme's active site.[\[3\]](#)

- **Metabolic Activation:** **Bensulide** is a phosphorodithioate, which is a relatively weak inhibitor of AChE. It undergoes metabolic activation in the body, primarily in the liver, where it is converted to its oxygen analog (oxon). This oxon is a much more potent inhibitor of AChE.[\[3\]](#)
- **AChE Inhibition:** The **bensulide** oxon binds to the active site of AChE, preventing it from breaking down the neurotransmitter acetylcholine (ACh).
- **Accumulation of Acetylcholine:** The inhibition of AChE leads to the accumulation of ACh in the synaptic cleft and at neuromuscular junctions.
- **Neurotoxicity:** The excess ACh continuously stimulates cholinergic receptors, leading to the clinical signs of toxicity, including muscle cramps, glandular hypersecretion, and, at high doses, paralysis and respiratory failure.[\[8\]](#)



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**Bensulide's** mechanism of action via metabolic activation and AChE inhibition.

## Risk Assessment

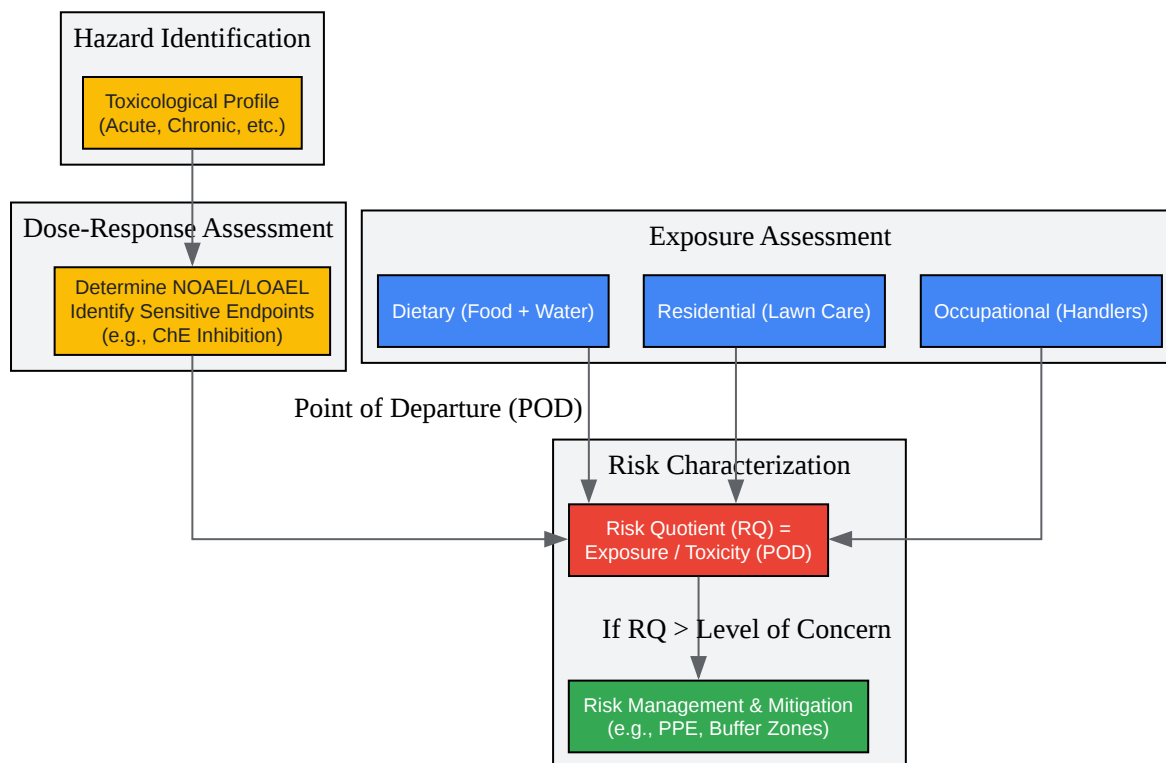
The U.S. Environmental Protection Agency (EPA) conducts human health and ecological risk assessments for pesticides like **bensulide** to ensure they meet current safety standards.[8]

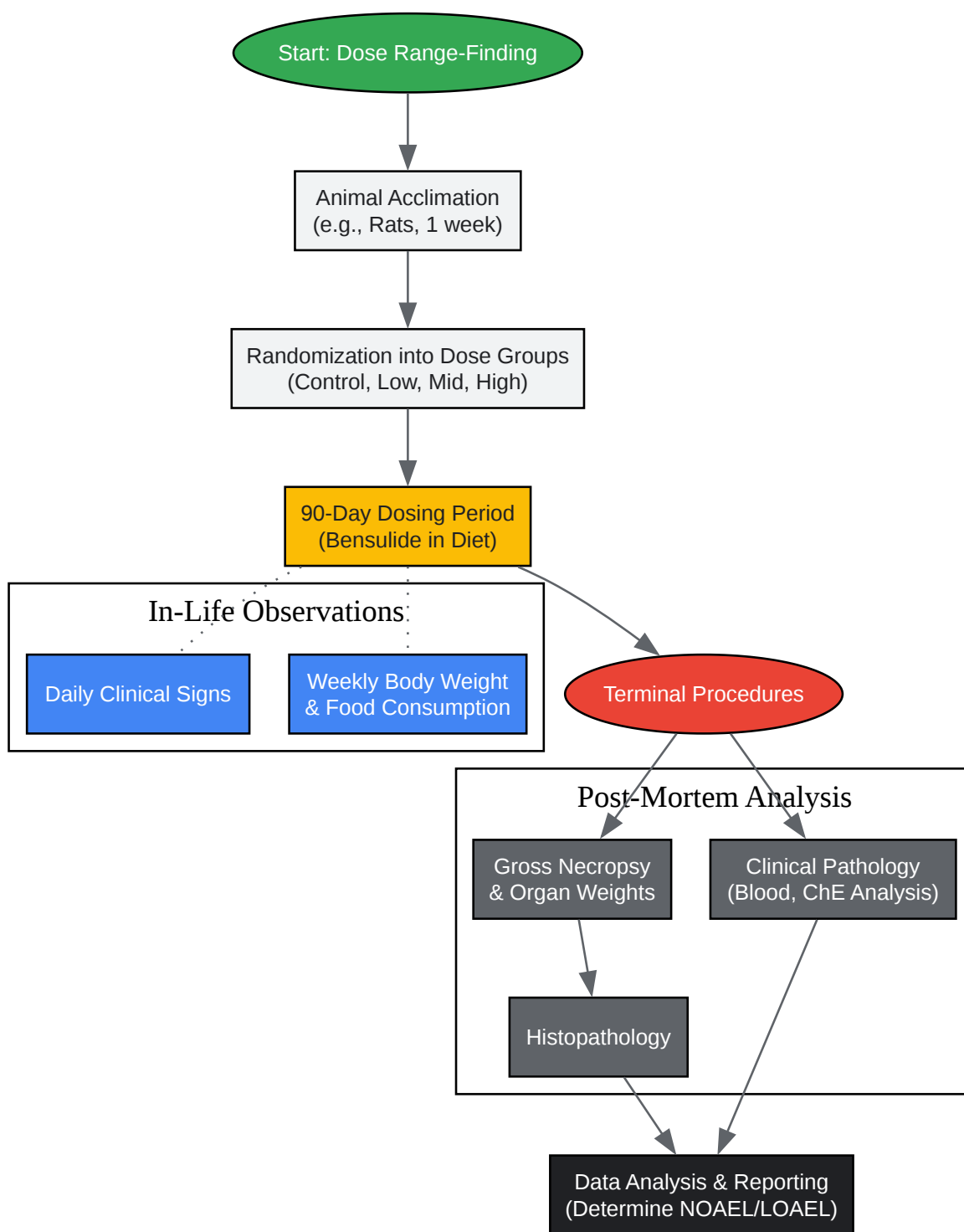
## Human Health Risk Assessment

The human health risk assessment for **bensulide** considers all potential sources of exposure, including dietary (food and water), residential, and occupational exposures.[3]

- **Dietary Risk:** Acute and steady-state dietary exposures from food and drinking water are considered to be below the level of concern for the U.S. population, including infants and children.[3][8]
- **Residential Risk:** Risk concerns have been identified for homeowners who apply **bensulide** and for children entering treated turf areas if label directions are not followed.[8] Mitigation measures are required to limit these exposures.
- **Occupational Risk:** Risk estimates for workers who mix, load, and apply **bensulide** can be of concern, even with standard personal protective equipment (PPE).[3] Additional engineering controls or enhanced PPE may be necessary for certain application scenarios.[3][13]

The risk assessment incorporates several uncertainty and safety factors. Notably, due to the potential for neurodevelopmental effects associated with organophosphates, the FQPA 10X Safety Factor is retained for the protection of infants and children.[3] An additional uncertainty factor is applied for the **bensulide** oxon, which is estimated to be 50 times more potent than the parent compound in the absence of specific comparative data.[3]





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